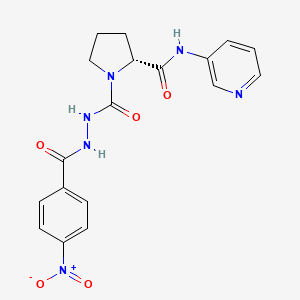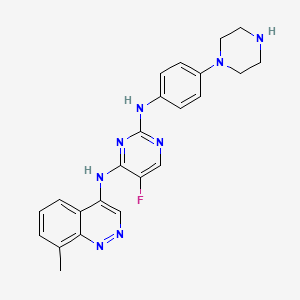
Alk5-IN-32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alk5-IN-32 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes purification steps such as crystallization, distillation, and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Alk5-IN-32 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperature, pH, and solvent choice to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Scientific Research Applications
Alk5-IN-32 has a wide range of scientific research applications, including:
Mechanism of Action
Alk5-IN-32 exerts its effects by selectively inhibiting the kinase activity of TGFBR1 (ALK5). This inhibition blocks the phosphorylation of downstream signaling molecules, such as SMAD2 and SMAD3, which are critical for the transcriptional regulation of target genes. By disrupting this signaling pathway, this compound can modulate various cellular processes, including cell growth, differentiation, and immune responses .
Comparison with Similar Compounds
Similar Compounds
Galunisertib: Another ALK5 inhibitor with similar therapeutic applications in cancer and fibrosis.
Vactosertib: A selective ALK5 inhibitor used in combination therapies for enhanced antitumor effects.
SB431542: A well-known ALK5 inhibitor used in research to study TGF-beta signaling.
Uniqueness of Alk5-IN-32
This compound stands out due to its high selectivity and potency in inhibiting TGFBR1. This compound has shown superior efficacy in preclinical models compared to other ALK5 inhibitors, making it a valuable tool for both research and therapeutic development .
Properties
Molecular Formula |
C23H23FN8 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
5-fluoro-4-N-(8-methylcinnolin-4-yl)-2-N-(4-piperazin-1-ylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H23FN8/c1-15-3-2-4-18-20(14-27-31-21(15)18)29-22-19(24)13-26-23(30-22)28-16-5-7-17(8-6-16)32-11-9-25-10-12-32/h2-8,13-14,25H,9-12H2,1H3,(H2,26,28,29,30,31) |
InChI Key |
IJEFEOOYMCBEDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3F)NC4=CC=C(C=C4)N5CCNCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



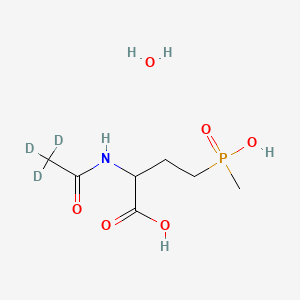
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
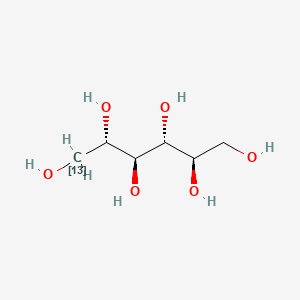
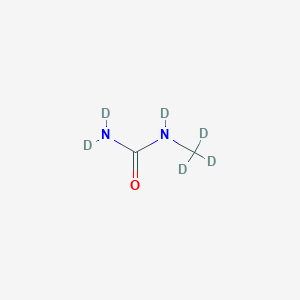
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)
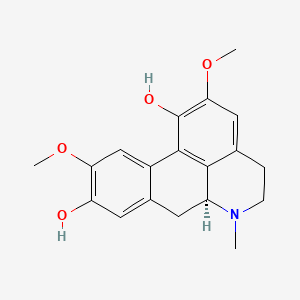

![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
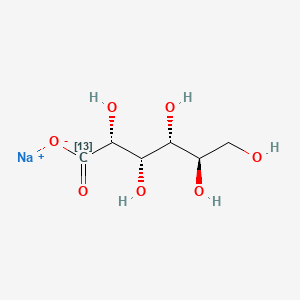
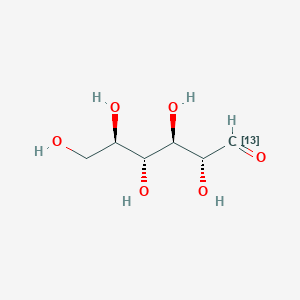
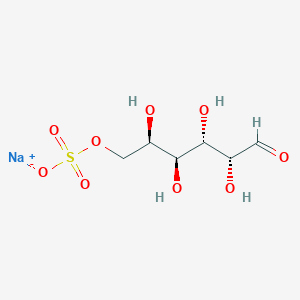
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
